Rubioncolin C

Description

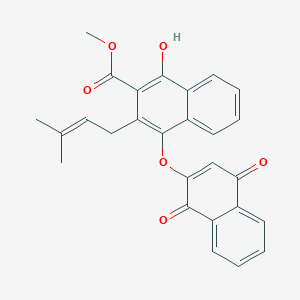

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERDSCMBQADHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rubioncolin C: A Technical Overview of its Chemical Profile and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis Diels, has emerged as a promising candidate in anti-cancer research.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activities, and the experimental methodologies used to elucidate its mechanism of action. The document details its inhibitory effects on key signaling pathways implicated in cancer progression, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Chemical Structure and Properties

This compound is classified as a naphthalenecarboxylic acid, characterized by a naphthalene moiety with a carboxylic acid group. Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene rings.

Chemical Identifiers:

| Property | Value |

| IUPAC Name | methyl 4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)oxy]-1-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-2-carboxylate |

| Molecular Formula | C₂₇H₂₂O₆ |

| Molecular Weight | 442.46 g/mol |

| SMILES | COC(=O)C1=C(CC=C(C)C)C(OC2=CC(=O)C3=CC=CC=C3C2=O)=C2C=CC=CC2=C1O |

| CAS Number | 132242-52-5 |

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-tumor activity across a range of human cancer cell lines. Its primary mechanism involves the induction of apoptotic and autophagic cell death. Studies have shown that it can inhibit the growth of various cancer cells with IC₅₀ values ranging from 1.14 to 9.93 μM.[2]

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HCT116 | Colorectal Carcinoma | 1.14 |

| SW620 | Colorectal Adenocarcinoma | 2.35 |

| HT29 | Colorectal Adenocarcinoma | 3.12 |

| SW480 | Colorectal Adenocarcinoma | 4.56 |

| HCT15 | Colorectal Adenocarcinoma | 5.89 |

| T84 | Colorectal Carcinoma | 6.78 |

| RKO | Colorectal Carcinoma | 7.12 |

| SMMC-7721 | Hepatocellular Carcinoma | 2.87 |

| HepG2 | Hepatocellular Carcinoma | 3.45 |

| Bel-7402 | Hepatocellular Carcinoma | 9.93 |

Data extracted from Wang J, et al. Cells. 2019 Dec 7;8(12):1593.[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. It is a known inhibitor of the NF-κB and Akt/mTOR/P70S6K pathways and an activator of the MAPK signaling pathway.[2][3]

Inhibition of the NF-κB Pathway

Inhibition of the Akt/mTOR/P70S6K Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells at a density of 5 × 10³ cells/well in 96-well plates containing 100 μL of medium.

-

Incubation: Culture the cells overnight to allow for attachment.

-

Treatment: Expose the cells to various concentrations of this compound or DMSO (as a control) for the indicated time periods (e.g., 48 hours).

-

MTS Addition: Add 20 μL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Incubation: Incubate the plate at 37°C for 2 hours in a humidified, 5% CO₂ atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values.

Western Blot Analysis

This protocol is used to detect the expression levels of proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with various concentrations of this compound for 24 hours. Lyse the cells in RIPA buffer on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 5 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 40 μg) with SDS-PAGE loading buffer and boil for 10 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted 1:1000) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow for In Vitro Analysis

References

- 1. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, inhibits the proliferation and metastasis by inducing ROS-mediated apoptotic and autophagic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubioncolin C: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubioncolin C, a naturally occurring naphthohydroquinone dimer, has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. This document provides a comprehensive overview of its natural sources, detailed isolation methodologies, and its mechanism of action, with a focus on the signaling pathways it modulates.

Natural Source

This compound is primarily isolated from the roots and rhizomes of plants belonging to the Rubia genus. The two main documented sources are:

-

Rubia oncotricha

-

Rubia yunnanensis

These plants, distributed in China, have been traditionally used in folk medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds, including this compound.

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction followed by chromatographic purification. While exact yields are not consistently reported in the literature, the general methodology allows for the isolation of the pure compound.

Experimental Protocol: Isolation of this compound from Rubia oncotricha

This protocol is a composite methodology based on standard practices for the isolation of quinones from Rubia species.

1. Plant Material Preparation:

-

Air-dry the roots and rhizomes of Rubia oncotricha at room temperature.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The process is typically repeated three times to ensure exhaustive extraction.

-

Alternatively, a 70% ethanolic extraction can be employed.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate each fraction to dryness.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar TLC profiles.

-

Further purify the fractions containing this compound using repeated column chromatography, potentially on a finer silica gel (200-300 mesh) or Sephadex LH-20 column, until a pure compound is obtained.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. Its anti-tumor effects are attributed to the induction of apoptotic and autophagic cell death.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (μmol·L⁻¹) | Reference |

| A549 | Lung Carcinoma | 19.42 | |

| SGC-7901 | Gastric Carcinoma | 2.74 | |

| HeLa | Cervical Carcinoma | 8.07 | |

| HCT116 | Colon Carcinoma | 1.14 - 9.93 (range) | |

| HepG2 | Liver Hepatocellular Carcinoma | 1.14 - 9.93 (range) |

Signaling Pathway Modulation

Studies have shown that this compound exerts its anti-tumor activity by inhibiting key signaling pathways involved in cell survival, proliferation, and inflammation.

-

NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, a critical regulator of inflammatory responses and cell survival.

-

Akt/mTOR/P70S6K Pathway: This compound also suppresses the Akt/mTOR/P70S6K signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Signaling Pathways Inhibited by this compound

The Biosynthesis of Rubioncolin C in Rubia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia species, commonly known as madder, are a rich source of a diverse array of secondary metabolites, most notably anthraquinones and naphthoquinones, which have been utilized for centuries as natural dyes and in traditional medicine. Among these compounds, Rubioncolin C, a naphthohydroquinone dimer, has garnered significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel related compounds with therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in Rubia species, integrating established knowledge of anthraquinone biosynthesis with plausible mechanisms for the final dimerization step.

Core Biosynthetic Pathway: From Primary Metabolites to Naphthoquinone Monomers

The biosynthesis of the monomeric units of this compound follows the well-characterized pathway for anthraquinones in Rubia, which involves the convergence of the shikimate/o-succinylbenzoic acid (OSB) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3]

1. Formation of Rings A and B via the Shikimate/O-Succinylbenzoic Acid (OSB) Pathway:

The aromatic core of the naphthoquinone monomer is derived from chorismate, a key intermediate of the shikimate pathway, and α-ketoglutarate from the Krebs cycle.[1][2] The key steps are:

-

Chorismate to Isochorismate: The enzyme isochorismate synthase catalyzes the conversion of chorismate to isochorismate.[2]

-

Isochorismate to o-Succinylbenzoic Acid (OSB): OSB synthase facilitates the reaction of isochorismate with α-ketoglutarate to produce OSB.[2]

-

Activation and Cyclization: OSB is then activated by OSB:CoA ligase to form an OSB-CoA ester. This intermediate subsequently undergoes cyclization to yield 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the naphthoquinone structure.[2][3]

2. Formation of Ring C via the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway:

The third ring (Ring C) of the anthraquinone structure is formed from an isoprene unit derived from the MEP pathway, which takes place in the plastids.[1][4]

-

Synthesis of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and its isomer DMAPP, the fundamental five-carbon building blocks of isoprenoids.[1]

-

Prenylation of DHNA: A recently identified prenyltransferase, RcDT1, catalyzes the attachment of a prenyl group (from DMAPP) to DHNA. This is a crucial step in the formation of the naphthoquinone skeleton.[4]

The resulting prenylated naphthoquinone undergoes further modifications, such as hydroxylation, methylation, and glycosylation, to generate a variety of monomeric naphthoquinones. One such monomer is believed to be the direct precursor to this compound.

The Dimerization Step: Formation of this compound

The final and most speculative step in the biosynthesis of this compound is the dimerization of two naphthoquinone or naphthohydroquinone monomers. While the precise mechanism in Rubia species has not been definitively elucidated, two primary hypotheses exist, one involving spontaneous chemical reactions and the other enzymatic catalysis.

1. Proposed Non-Enzymatic Dimerization via ortho-Quinone Methide Intermediate:

Evidence from the total synthesis of Rubioncolin B, a structurally related compound, suggests a plausible non-enzymatic pathway.[5] This proposed mechanism involves the tautomerization of a para-quinone precursor into a highly reactive ortho-quinone methide intermediate, which can then undergo a Diels-Alder reaction to form the dimer.[5] This process could potentially occur spontaneously within the plant cell under specific physiological conditions.

2. Potential Enzymatic Dimerization:

In many plant species, the oxidative coupling of phenolic compounds is catalyzed by specific enzymes.[6][7] Two main classes of enzymes are considered potential candidates for the dimerization of this compound precursors:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze a wide range of oxidative reactions in secondary metabolism, including the dimerization of various phenolic compounds.[6][7] A CYP could potentially oxidize the naphthohydroquinone monomer, leading to the formation of a radical that then couples with another monomer to form the dimer.

-

Laccases: These copper-containing oxidases are also well-known for their ability to catalyze the oxidation and polymerization of phenols.[8] A laccase could mediate the formation of phenoxy radicals from the naphthohydroquinone precursors, which then spontaneously couple to form this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data on the production of this compound in Rubia species in the scientific literature. However, general quantitative analyses of total anthraquinones and other major quinones in Rubia cell cultures and plant tissues have been reported. These studies provide a baseline for the development of analytical methods to quantify this compound.

| Plant Material | Analytical Method | Major Compounds Quantified | Reported Yields (representative) | Reference |

| Rubia cordifolia cell cultures | HPLC | Munjistin, purpurin, ruberythrinic acid, alizarin, xanthopurpurin | Not specified for individual compounds | [9] |

| Rubia akane hairy root cultures | HPLC | Alizarin, purpurin | 3.9 mg/g DW (alizarin), 4.5 mg/g DW (purpurin) | [9] |

| Five Rubia species | UHPLC-MS/MS | Untargeted metabolomics | 1,440 metabolites identified, with significant differences between species | [10] |

| Rubia tinctorum roots | HPLC-UV-MS | Ruberythric acid, lucidin-3-primeveroside | Not specified | [11] |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this research.

1. Identification of Precursors using Isotope Labeling Studies

-

Objective: To identify the monomeric precursor of this compound.

-

Methodology:

-

Establish sterile tissue cultures (e.g., hairy root cultures) of a Rubia species known to produce this compound.

-

Feed the cultures with 13C- or 14C-labeled putative precursors, such as labeled chorismate, DHNA, or a specific naphthoquinone monomer identified through metabolomic analysis.

-

After a defined incubation period, harvest the tissue and perform a methanol extraction.

-

Purify this compound from the extract using preparative HPLC.

-

Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (for 13C) or liquid scintillation counting (for 14C).

-

Determine the position of the label within the this compound molecule using NMR spectroscopy to confirm the specific incorporation pattern.

-

2. Identification of Dimerization Enzymes through Transcriptome Analysis and Functional Characterization

-

Objective: To identify and characterize the enzyme(s) responsible for the dimerization of the this compound precursor.

-

Methodology:

-

Transcriptome Sequencing: Extract total RNA from Rubia tissues actively producing this compound (e.g., roots) and from a non-producing tissue (e.g., leaves). Perform transcriptome sequencing (RNA-Seq) to identify genes that are differentially expressed.

-

Candidate Gene Selection: From the differentially expressed genes, select candidate genes encoding enzymes known to be involved in oxidative coupling, such as cytochrome P450 monooxygenases and laccases.

-

Gene Cloning and Expression: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression and Protein Purification: Express the recombinant proteins and purify them using affinity chromatography.

-

Enzyme Assays: Incubate the purified recombinant enzymes with the putative naphthoquinone precursor (identified from labeling studies) and necessary co-factors (e.g., NADPH for CYPs).

-

Product Analysis: Analyze the reaction products by HPLC and LC-MS to determine if this compound is formed. Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard of this compound.

-

3. Quantitative Analysis of this compound and Pathway Intermediates by UPLC-MS/MS

-

Objective: To quantify the levels of this compound and its precursors in different Rubia species and under various conditions.

-

Methodology:

-

Sample Preparation: Harvest and lyophilize plant material. Grind the dried tissue to a fine powder and extract with a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Develop a UPLC method for the separation of this compound and its precursors. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is a common starting point.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Optimize the precursor-to-product ion transitions for each analyte.

-

Quantification: Prepare a calibration curve using an authentic standard of this compound. Spike a blank matrix with the standard to account for matrix effects. Calculate the concentration of this compound in the samples based on the calibration curve.

-

Visualizations

References

- 1. Convergent evolution of plant specialized 1,4-naphthoquinones: metabolism, trafficking, and resistance to their allelopathic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the Scope of Cytochrome P450-Catalyzed Radical Dimerization of Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide to Rubioncolin C: Physicochemical Properties and Bioactivity Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubioncolin C, a naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia yunnanensis, has emerged as a compound of significant interest in oncological research.[1] Its potent anti-tumor activities, including the induction of apoptosis and autophagy, and the inhibition of key signaling pathways, underscore its potential as a novel chemotherapeutic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for the investigation of its biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While some experimental data is not yet publicly available, the following tables summarize the currently known and predicted properties.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)oxy]-1-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-2-carboxylate | PubChem |

| CAS Number | 132242-52-5 | Vendor Information |

| PubChem CID | 14777447 | PubChem[2] |

| Molecular Formula | C27H22O6 | PubChem[2] |

| Molecular Weight | 442.46 g/mol | PubChem[2] |

| SMILES | COC(=O)C1=C(C(=C2C(=C1O)C=CC=C2)OC3=CC(=O)C4=CC=CC=C4C3=O)CC=C(C)C | PubChem[2] |

| Property | Value | Notes |

| Melting Point | Data not available | |

| Water Solubility | 0.001 g/L (Predicted) | ALOGPS |

| logP | 4.79 (Predicted) | ALOGPS |

| pKa (strongest acidic) | 9.06 (Predicted) | ChemAxon |

| Solubility in Organic Solvents | Data not available | It is anticipated to be soluble in common organic solvents such as DMSO, ethanol, and methanol based on its structure. |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. While complete spectral assignments are not available in all public sources, the following represents a summary of expected and reported spectroscopic characteristics.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

-

C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O stretching (quinone and ester): Strong absorptions between 1650 and 1750 cm⁻¹.[5][6]

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether and ester): Absorptions in the 1000-1300 cm⁻¹ range.

UV-Vis Spectroscopy: The extensive conjugated system of this compound, comprising two naphthalene rings and a quinone moiety, is expected to result in strong absorption in the UV-visible region. Naphthoquinones typically exhibit multiple absorption maxima (λmax), with characteristic π→π* and n→π* transitions.[7][8] The exact λmax values would be dependent on the solvent used for analysis.

Experimental Protocols for Biological Activity Assessment

This compound has been shown to exert its anti-tumor effects through the induction of apoptosis and autophagy, as well as the inhibition of critical cell survival pathways. The following sections provide detailed methodologies for investigating these biological activities.

Assessment of Apoptosis Induction by Western Blotting

This protocol details the detection of key apoptosis-related proteins by Western blotting following treatment with this compound.

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, HepG2) in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours.

b. Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Monitoring Autophagy via GFP-LC3 Puncta Formation

This protocol describes the use of a GFP-LC3 reporter to visualize the formation of autophagosomes in response to this compound treatment.

a. Cell Transfection and Treatment:

-

Seed cells (e.g., HeLa, U2OS) on glass coverslips in a 24-well plate.

-

Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound at the desired concentrations for the specified time.

b. Fluorescence Microscopy:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope. Autophagosome formation is indicated by the appearance of distinct green fluorescent puncta (dots) in the cytoplasm.

c. Quantification:

-

Acquire images from multiple random fields for each treatment condition.

-

Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the average number of puncta per cell indicates the induction of autophagy.

NF-κB Reporter Assay

This protocol outlines a luciferase-based reporter assay to measure the inhibitory effect of this compound on NF-κB transcriptional activity.

a. Cell Transfection and Treatment:

-

Co-transfect HEK293T cells in a 24-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6 hours.

b. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.

Analysis of the Akt/mTOR/P70S6K Signaling Pathway by Western Blotting

This protocol is similar to the apoptosis Western blot protocol but focuses on the key proteins of the Akt/mTOR/P70S6K pathway.

a. Cell Culture, Treatment, and Protein Extraction:

-

Follow the same procedures as outlined in the apoptosis Western blot protocol (Sections 1a-c).

b. SDS-PAGE and Western Blotting:

-

Follow the same procedures as outlined in the apoptosis Western blot protocol (Section 1d).

-

Use primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, and P70S6K.

-

The ratio of phosphorylated to total protein for each target will indicate the activation status of the pathway. A decrease in this ratio upon treatment with this compound signifies inhibition of the pathway.

Visualizations of Methodologies

To further clarify the experimental processes and the signaling pathways involved, the following diagrams are provided.

References

- 1. This compound, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, inhibits the proliferation and metastasis by inducing ROS-mediated apoptotic and autophagic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H22O6 | CID 14777447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Rubioncolin C: A Technical Guide for Researchers

An In-depth Analysis of a Promising Anti-Tumor Naphthohydroquinone Dimer

This technical guide provides a comprehensive overview of Rubioncolin C, a natural naphthohydroquinone dimer with demonstrated anti-tumor properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document details its physicochemical properties, and delves into the experimental protocols used to elucidate its mechanism of action, including its effects on critical signaling pathways involved in cancer progression.

Core Properties of this compound

This compound is a secondary metabolite isolated from plants of the Rubia genus. Its chemical structure and key quantitative data are summarized below.

| Property | Data | Reference |

| Chemical Formula | C₂₇H₂₂O₆ | [1][2] |

| Average Molecular Weight | 442.467 g/mol | [1] |

| Monoisotopic Molecular Weight | 442.141638428 g/mol | [1] |

| CAS Number | 132242-52-5 | [2] |

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its anti-tumor activity through the induction of both apoptotic and autophagic cell death in cancer cells.[2] Its inhibitory effects on key signaling pathways, namely the NF-κB and Akt/mTOR/P70S6K pathways, are central to its mechanism of action.[2]

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[2] This inhibition occurs upstream of the p65 protein, a key subunit of the NF-κB complex. By preventing the activation of NF-κB, this compound disrupts a critical pathway for cancer cell survival and proliferation.

Inhibition of the Akt/mTOR/P70S6K Signaling Pathway

This compound also effectively inhibits the Akt/mTOR/P70S6K signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2] By suppressing this pathway, this compound induces autophagic cell death.

Experimental Protocols

The following section details the key experimental methodologies employed to characterize the anti-tumor activities of this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTS Reagent Addition: Following treatment, MTS reagent is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PARP, Caspase-3, p-Akt, Akt, p-mTOR, mTOR, p-P70S6K, P70S6K, LC3B, and β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Cells are treated with this compound for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Autophagy Detection (LC3-II Puncta Formation)

The conversion of LC3-I to LC3-II and the formation of LC3-II puncta are hallmarks of autophagy.

-

Cell Treatment: Cells are treated with this compound.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and then stained with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The formation of LC3-II puncta (fluorescent dots) within the cells is observed and quantified using a fluorescence microscope. An increase in the number of puncta per cell indicates an induction of autophagy.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid.

-

Treatment: Transfected cells are treated with this compound, with or without an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound or a vehicle control, typically via intraperitoneal injection.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a promising natural product with significant anti-tumor potential. Its ability to induce both apoptosis and autophagy through the dual inhibition of the NF-κB and Akt/mTOR/P70S6K signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this compelling molecule.

References

Rubioncolin C: A Deep Dive into its Dual Mechanisms of Apoptosis and Autophagy in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, has emerged as a promising candidate in oncology research due to its potent anti-tumor activities.[1][2] Extensive studies have demonstrated its ability to inhibit the proliferation and metastasis of various cancer cells.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, specifically focusing on its capacity to induce two critical cellular processes: apoptosis and autophagy. We will explore the key signaling pathways involved, present quantitative data from seminal studies, and detail the experimental protocols used to elucidate these mechanisms.

Quantitative Data Summary

The anti-proliferative efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 1.14 - 9.93 | [1][2][4][5] |

| HepG2 | Liver Cancer | 1.14 - 9.93 | [1][2][4][5] |

| Triple-Negative Breast Cancer (TNBC) Cells | Breast Cancer | Not explicitly stated, but demonstrated dose- and time-dependent suppression of proliferation. | [3] |

Table 1: IC50 values of this compound in various cancer cell lines.

Core Mechanisms of Action: Apoptosis and Autophagy

This compound exerts its anti-tumor effects primarily through the induction of programmed cell death (apoptosis) and a cellular self-degradation process (autophagy).[1][4] Notably, in triple-negative breast cancer cells, this is mediated by an increase in reactive oxygen species (ROS).[3]

Apoptosis Induction

Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound has been shown to trigger this process through the modulation of key signaling pathways.

Caption: this compound induced apoptosis signaling pathway.

Studies have shown that this compound treatment leads to the activation of the MAPK signaling pathway and the inhibition of the NF-κB signaling pathway, both of which converge to induce apoptosis.[1][3] In TNBC cells, the production of excessive ROS is a key upstream event.[3]

Autophagy Induction

Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While often a survival mechanism, under certain conditions, it can lead to cell death. This compound induces autophagic cell death in cancer cells.[1][4]

Caption: this compound induced autophagy signaling pathway.

A critical mechanism by which this compound induces autophagy is through the inhibition of the Akt/mTOR/p70S6K signaling pathway.[1][4] This pathway is a central regulator of cell growth and proliferation, and its inhibition is a key trigger for the initiation of autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on apoptosis and autophagy.

Experimental Workflow

Caption: Experimental workflow for studying this compound.

1. Cell Culture and Treatment:

-

Cancer cell lines (e.g., HCT116, HepG2, TNBC cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in plates or flasks and allowed to adhere overnight.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various concentrations and for different time points.[1][3]

2. Apoptosis Assays:

-

Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells.[3]

-

JC-1 Staining: This dye is used to measure the mitochondrial membrane potential, which is often dissipated during the early stages of apoptosis.[3]

-

Western Blotting: The expression levels of key apoptotic proteins such as caspases (e.g., cleaved caspase-3, -8, -9), PARP, and members of the Bcl-2 family are analyzed.

3. Autophagy Assays:

-

GFP-LC3B Plasmid Transfection: Cells are transfected with a plasmid expressing GFP-tagged LC3B. The formation of GFP-LC3B puncta, representing autophagosomes, is visualized and quantified using fluorescence microscopy.[3]

-

Monodansylcadaverine (MDC) Staining: MDC is a fluorescent compound that accumulates in autophagic vacuoles, allowing for their detection.[3]

-

Lysotracker Red Staining: This dye is used to label and track acidic organelles, such as lysosomes and autolysosomes.[3]

-

Western Blotting: The conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are hallmark indicators of autophagic flux and are assessed by Western blotting.

4. Reactive Oxygen Species (ROS) Detection:

-

Carboxy-H2DCFDA, DHE, and MitoSOX™ Red Staining: These fluorescent probes are used to measure intracellular, superoxide, and mitochondrial ROS levels, respectively, via flow cytometry or fluorescence microscopy.[3]

5. Western Blotting:

-

Total protein is extracted from treated and untreated cells.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, mTOR, p70S6K, NF-κB, MAPK family members, LC3, p62, caspases).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

6. In Vivo Tumor Models:

-

To assess the anti-tumor activity of this compound in a living organism, experimental metastatic models or xenograft models are often used.[1][3]

-

For instance, cancer cells are injected into immunodeficient mice to induce tumor growth.[4]

-

The mice are then treated with this compound, and tumor volume and weight are monitored over time.[4]

-

At the end of the experiment, tumors and organs can be harvested for further analysis, such as immunohistochemistry to detect markers of apoptosis and autophagy.[1][4]

Conclusion

This compound presents a compelling multi-faceted approach to cancer therapy by simultaneously inducing apoptosis and autophagic cell death. Its ability to modulate key signaling pathways, including the MAPK, NF-κB, and Akt/mTOR/p70S6K pathways, underscores its potential as a lead compound for the development of novel anti-cancer agents. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the therapeutic efficacy of this compound and similar natural products. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its potential in oncology.

References

- 1. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, inhibits the proliferation and metastasis by inducing ROS-mediated apoptotic and autophagic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of Reactive Oxygen Species in Rubioncolin C-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, has demonstrated significant anti-tumor activity across various cancer cell lines. Emerging evidence strongly indicates that the induction of reactive oxygen species (ROS) is a pivotal mechanism underlying its cytotoxic effects. This technical guide provides an in-depth analysis of the role of ROS in this compound-mediated cell death, detailing the molecular pathways involved, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a bioactive compound that has garnered attention for its potent cytotoxic effects against cancer cells.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways.[1][2] A central aspect of its cytotoxicity is the generation of excessive intracellular ROS, which acts as a key upstream signaling molecule, triggering a cascade of events that ultimately lead to programmed cell death.[3] This guide will dissect the intricate relationship between this compound, ROS production, and the subsequent activation of apoptotic and autophagic pathways.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 1.14 - 9.93 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | 1.14 - 9.93 | [1][2] |

| Triple-Negative Breast Cancer (TNBC) Cells | Breast Cancer | Not explicitly stated, but effective in a dose-dependent manner | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the role of ROS in this compound's cytotoxicity.

Cell Viability Assay (MTS Assay)

-

Purpose: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., HCT116, HepG2) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for designated time periods (e.g., 24, 48, 72 hours).

-

Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the IC50 values using appropriate software.[2]

-

Detection of Intracellular ROS (DCFH-DA Staining)

-

Purpose: To measure the levels of intracellular ROS generated after this compound treatment.

-

Methodology:

-

Culture cancer cells in 6-well plates and treat with this compound for the desired time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.[3]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Purpose: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Methodology:

-

Treat cells with this compound for the indicated times.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

-

Purpose: To detect the expression levels of proteins involved in apoptosis, autophagy, and other signaling pathways.

-

Methodology:

-

Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2, Akt, mTOR, p65) overnight at 4°C.[2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Visualizations

The cytotoxic action of this compound is mediated through a complex network of signaling pathways, with ROS generation playing a central initiating role.

ROS-Mediated Apoptosis and Autophagy

This compound treatment leads to an excessive production of ROS.[3] This oxidative stress is a key trigger for both apoptotic and autophagic cell death. The use of antioxidants such as N-acetylcysteine (NAC) and glutathione (GSH) has been shown to rescue cell viability and inhibit this compound-induced apoptosis and autophagy, confirming the critical role of ROS in these processes.[3]

Caption: this compound induces ROS, leading to apoptosis and autophagy.

Inhibition of Pro-Survival Signaling Pathways

Beyond inducing ROS, this compound also inhibits key pro-survival signaling pathways, including the Akt/mTOR/P70S6K and NF-κB pathways.[1][2] The inhibition of these pathways contributes to the overall cytotoxic effect and can be interconnected with ROS-mediated signaling. For instance, ROS can modulate the activity of both Akt and NF-κB.

Caption: this compound inhibits the pro-survival Akt/mTOR and NF-κB pathways.

Experimental Workflow for Investigating ROS-Mediated Cytotoxicity

The logical flow of experiments to establish the role of ROS in this compound's cytotoxicity is outlined below.

Caption: Workflow to determine the ROS-dependent cytotoxicity of this compound.

Conclusion

The collective evidence strongly supports a central role for ROS in mediating the cytotoxic effects of this compound. The induction of oxidative stress by this natural compound triggers programmed cell death through both apoptosis and autophagy, while simultaneously inhibiting critical cell survival pathways. This dual mechanism of action makes this compound a promising candidate for further investigation and development as a novel anti-cancer therapeutic. The experimental frameworks and signaling pathway models presented in this guide provide a solid foundation for future research in this area.

References

- 1. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, inhibits the proliferation and metastasis by inducing ROS-mediated apoptotic and autophagic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Rubioncolin C on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which Rubioncolin C, a natural naphthohydroquinone dimer, exerts its effects on the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is a synthesis of preclinical research, offering valuable insights for further investigation and potential therapeutic development.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][2][3][4][5] Its primary mechanism involves interfering with the canonical NF-κB activation cascade induced by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[1][2][3] Research indicates that this compound acts upstream of the p65 subunit, a key component of the NF-κB complex.[1][2][3] This inhibition is crucial as the NF-κB pathway is a pivotal regulator of various biological processes, including inflammation, cell proliferation, apoptosis, and autophagy.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably cancer.[1][6]

The inhibitory effect of this compound on NF-κB activation has been observed consistently across various human cancer cell lines, including HCT116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma), as well as in triple-negative breast cancer (TNBC) cells.[1][3][5] Furthermore, its anti-inflammatory properties have been demonstrated in vivo, where it was shown to prevent LPS-induced endotoxin shock in mice.[1][3]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key studies. The following tables summarize the reported IC50 values, providing a clear comparison of its potency in different contexts.

| Cell Line | Assay | IC50 (µM) | Reference |

| HCT116 | Cell Growth Inhibition | 1.14 - 9.93 | [1][3] |

| HepG2 | Cell Growth Inhibition | 1.14 - 9.93 | [1][3] |

| Multiple Cancer Cell Lines | Cell Growth Inhibition | 1.14 - 9.93 | [1][3] |

| HEK293T | TNF-α-induced NF-κB Activation (Luciferase Assay) | 3.13 | [1] |

Table 1: In Vitro Efficacy of this compound

| In Vivo Model | Effect | Reference |

| LPS-induced Endotoxin Shock (BALB/c mice) | Prevention of shock, decreased serum TNF-α and IL-6 | [1] |

| Breast Cancer Lung Metastasis Model (Mice) | Inhibition of lung metastasis | [5] |

Table 2: In Vivo Effects of this compound Related to NF-κB Inhibition

Signaling Pathway Visualization

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on the NF-κB pathway.

Cell Culture and Reagents

-

Cell Lines: HCT116, HepG2, and HEK293T cells were utilized.[1] Triple-negative breast cancer (TNBC) cell lines were also studied.[5]

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

This compound: The compound was dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions for treating the cells.

NF-κB Luciferase Reporter Assay

This assay is fundamental for quantifying the activity of the NF-κB transcription factor.

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Steps:

-

Cell Seeding: HEK293T cells were seeded in multi-well plates.

-

Transient Transfection: Cells were co-transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (5x κB-luciferase) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[2] Plasmids encoding key proteins of the NF-κB pathway (MyD88, TRAF2, TRAF6, TAK1, TAB1, TAB2, IKKβ, or p65) were also used in some experiments to pinpoint the site of action.[2]

-

Treatment: After transfection, cells were treated with various concentrations of this compound.

-

Stimulation: NF-κB activation was induced by adding TNF-α or LPS to the cell culture medium.

-

Lysis and Measurement: Cells were lysed, and the activities of both firefly and Renilla luciferases were measured using a luminometer.

-

Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity. The percentage of inhibition was calculated relative to the stimulated control group.

Western Blot Analysis

Western blotting was employed to assess the protein levels and phosphorylation status of key components of the NF-κB pathway.[5]

Protocol Outline:

-

Cell Treatment and Lysis: Cells were treated with this compound and/or TNF-α/LPS for specified durations. Subsequently, cells were lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phospho-IκBα, total IκBα, p65). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Endotoxin Shock Model

This model was used to evaluate the anti-inflammatory effects of this compound in a living organism.[1]

Experimental Design:

-

Animal Model: BALB/c mice were used.

-

Treatment: Mice were pre-treated with this compound at various doses.

-

Induction of Shock: Endotoxin shock was induced by intraperitoneal injection of a lethal dose of LPS (e.g., 20 mg/kg).

-

Outcome Measurement:

-

Survival: The survival rate of the mice was monitored over a defined period.

-

Cytokine Analysis: Blood and liver tissues were collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using methods like ELISA or quantitative PCR.[1]

-

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its ability to suppress NF-κB activation, both in vitro and in vivo, underscores its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Future research should focus on elucidating the precise molecular interactions between this compound and the components of the NF-κB pathway, as well as on comprehensive preclinical and clinical evaluation to ascertain its safety and efficacy in various disease models. The detailed methodologies provided in this guide serve as a foundation for researchers to build upon these important findings.

References

- 1. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells [mdpi.com]

- 3. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a natural naphthohydroquinone dimer isolated from Rubia yunnanensis, inhibits the proliferation and metastasis by inducing ROS-mediated apoptotic and autophagic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Rubioncolin C: A Technical Guide to its Inhibition of the Akt/mTOR/P70S6K Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubioncolin C, a natural naphthohydroquinone dimer isolated from Rubia plants, has emerged as a promising anti-tumor agent.[1][2] Extensive research has demonstrated its ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo.[1][2] The primary mechanism underlying these anti-cancer effects involves the induction of apoptotic and autophagic cell death, mediated through the inhibition of key signaling pathways, most notably the Akt/mTOR/P70S6K pathway.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its interaction with the Akt/mTOR/P70S6K signaling cascade. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Data Presentation

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 1.14 |

| HepG2 | Hepatocellular Carcinoma | 2.53 |

| A549 | Lung Cancer | 3.86 |

| BGC-823 | Gastric Cancer | 9.93 |

| Hela | Cervical Cancer | 4.21 |

| K562 | Chronic Myelogenous Leukemia | 5.67 |

Data compiled from Wang et al., 2019.[1]

Effects of this compound on the Akt/mTOR/P70S6K Pathway

Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of key proteins in the Akt/mTOR/P70S6K pathway in HCT116 and HepG2 cells.[3] This indicates a direct or indirect inhibitory effect on the signaling cascade.

| Protein | Change upon this compound Treatment |

| p-Akt (Phosphorylated Akt) | Dose-dependent decrease |

| p-mTOR (Phosphorylated mTOR) | Dose-dependent decrease |

| p-P70S6K (Phosphorylated P70S6K) | Dose-dependent decrease |

Data based on Western blot analysis from Wang et al., 2019.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for Akt/mTOR/P70S6K Pathway Proteins

This protocol is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Akt, p-Akt, mTOR, p-mTOR, P70S6K, p-P70S6K, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Treat cells with different concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Akt/mTOR/P70S6K signaling pathway.

Experimental Workflow Diagram

References

- 1. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of Rubioncolin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Rubioncolin C, a natural naphthohydroquinone dimer. The following sections detail the cytotoxic activity of this compound against various cancer cell lines, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using standard assays. The data from these screenings are summarized in the table below for clear comparison.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | MTS | 1.14 - 9.93 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | MTS | 1.14 - 9.93 | [1][2] |

| TNBC Cells | Triple-Negative Breast Cancer | Sulforhodamine B | Time and dose-dependent | [3] |

Note: The IC50 values for HCT116 and HepG2 cells are presented as a range as reported in the source material.[1][2] The study on Triple-Negative Breast Cancer (TNBC) cells indicated a time- and dose-dependent suppression of proliferation, with further detailed IC50 values not specified in the abstract.[3]

Experimental Protocols

The evaluation of this compound's cytotoxicity involved established and validated in vitro assays. The methodologies for the key experiments are detailed below to facilitate reproducibility and further investigation.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. The protocol for determining the cytotoxicity of this compound using this assay is as follows:

-

Cell Seeding: Human colon carcinoma (HCT116) and human hepatocellular carcinoma (HepG2) cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTS Reagent Addition: After the incubation period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

-

Incubation with MTS: The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product was measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a cell-based assay used to measure drug-induced cytotoxicity and cell proliferation. The general steps for this assay are:

-

Cell Plating: Triple-negative breast cancer (TNBC) cells were seeded in 96-well plates and allowed to attach.

-

Drug Exposure: Cells were treated with varying concentrations of this compound for different time points.

-

Cell Fixation: After treatment, the cells were fixed with a solution like trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with the Sulforhodamine B dye, which binds to cellular proteins.

-

Washing: Excess dye was removed by washing with a dilute acetic acid solution.

-

Dye Solubilization: The protein-bound dye was solubilized with a basic solution (e.g., Tris base).

-

Absorbance Reading: The absorbance was measured at a wavelength of approximately 510 nm.

-

Calculation: The results were used to determine the effect of this compound on cell proliferation in a time- and dose-dependent manner.[3]

Signaling Pathways and Experimental Workflows

The anti-tumor activity of this compound is attributed to its ability to induce both apoptotic and autophagic cell death.[1][2] Furthermore, it has been shown to inhibit key signaling pathways involved in cancer cell survival and proliferation.

Experimental Workflow for Cytotoxicity Screening

The logical flow of a typical preliminary cytotoxicity screening experiment is outlined below.

Caption: General workflow for in vitro cytotoxicity screening of this compound.

Inhibition of NF-κB and Akt/mTOR/P70S6K Signaling Pathways

This compound has been found to inhibit the NF-κB and Akt/mTOR/P70S6K signaling pathways, which are crucial for the survival and proliferation of cancer cells.[1][2]

Caption: this compound's inhibitory effects on key cancer cell survival pathways.

This guide provides a foundational understanding of the preliminary cytotoxic profile of this compound. The presented data and methodologies offer a starting point for further research and development of this promising anti-cancer compound.

References

- 1. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Naphthohydroquinone Dimer this compound Exerts Anti-Tumor Activity by Inducing Apoptotic and Autophagic Cell Death and Inhibiting the NF-κB and Akt/mTOR/P70S6K Pathway in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]